
(10e,15z)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10e,15z)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid is an organic compound belonging to the class of lineolic acids and derivatives. It is a polyunsaturated omega-6 fatty acid with 18 carbon atoms and two double bonds located at the 9- and 12-positions . This compound has been identified in various plant species, including Corchorus olitorius and Chaenomeles sinensis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of corchorifatty acid F typically involves the extraction from plant sources. Methanolic extracts of the aerial and radicular parts of plants like Coryphantha macromeris are analyzed using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-PDA-HESI-Orbitrap-MS/MS) . The extraction process involves the use of methanol as a solvent, followed by chromatographic separation to isolate the compound.
Industrial Production Methods
Industrial production methods for corchorifatty acid F are not well-documented. the extraction and purification processes used in laboratory settings can be scaled up for industrial applications. These methods would involve large-scale extraction using suitable solvents and advanced chromatographic techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(10e,15z)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of double bonds and hydroxyl groups in its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize corchorifatty acid F, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reducing agents like lithium aluminum hydride can reduce the double bonds in corchorifatty acid F, resulting in saturated fatty acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.
Major Products
The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated fatty acids, esters, and ethers. These products have various applications in chemical synthesis and industrial processes.
Aplicaciones Científicas De Investigación
(10e,15z)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid has several scientific research applications across different fields:
Mecanismo De Acción
The mechanism of action of corchorifatty acid F involves its interaction with various molecular targets and pathways. It has been shown to inhibit the production of inflammatory cytokines such as nitric oxide in lipopolysaccharide-induced macrophage models . This anti-inflammatory effect is mediated through the inhibition of signaling pathways like NF-κB and MAPK. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and upregulate antioxidant enzymes .
Comparación Con Compuestos Similares
(10e,15z)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid is similar to other lineolic acid derivatives, such as:
Linoleic acid: A polyunsaturated omega-6 fatty acid with two double bonds at the 9- and 12-positions.
Corchorifatty acid C: Another derivative of lineolic acid with similar biological activities.
Uniqueness
What sets corchorifatty acid F apart is its specific hydroxylation pattern, which contributes to its unique biological activities. Its anti-inflammatory and antioxidant properties are more pronounced compared to other similar compounds, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
95341-44-9 |
|---|---|
Fórmula molecular |
C18H32O5 |
Peso molecular |
328.4 |
Nombre IUPAC |
(10E,15Z)-9,12,13-trihydroxyoctadeca-10,15-dienoic acid |
InChI |
InChI=1S/C18H32O5/c1-2-3-7-11-16(20)17(21)14-13-15(19)10-8-5-4-6-9-12-18(22)23/h3,7,13-17,19-21H,2,4-6,8-12H2,1H3,(H,22,23)/b7-3-,14-13+ |
Clave InChI |
MKYUCBXUUSZMQB-MKZMYESJSA-N |
SMILES |
CCC=CCC(C(C=CC(CCCCCCCC(=O)O)O)O)O |
SMILES isomérico |
CC/C=C\CC(C(/C=C/C(CCCCCCCC(=O)O)O)O)O |
SMILES canónico |
CCC=CCC(C(C=CC(CCCCCCCC(=O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


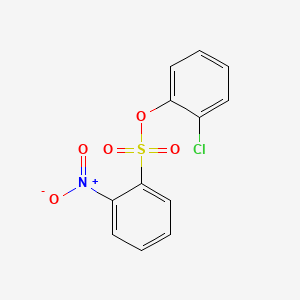
![5-[[4-(Dimethylamino)phenyl]methylene]-1-methylbarbituric acid](/img/structure/B1661718.png)
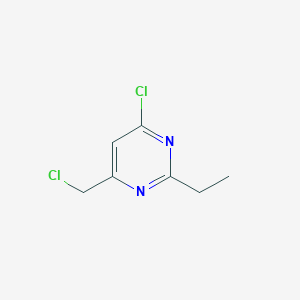

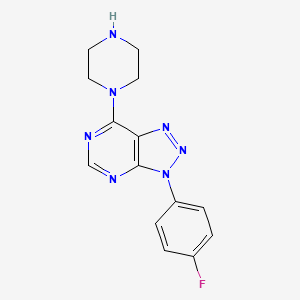
![4a-hydroxy-8a-methyl-3,5-dimethylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B1661723.png)
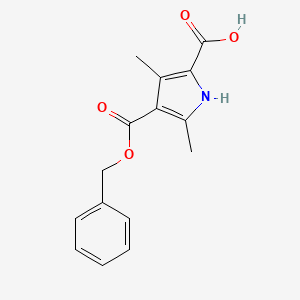
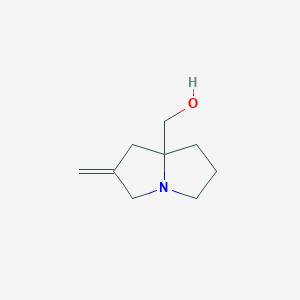

![disodium;[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate](/img/structure/B1661730.png)
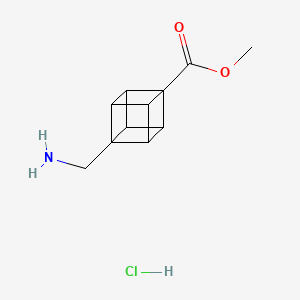
![N~1~-[1-(3,4-dimethoxyphenyl)-4-phenyl-1H-imidazol-2-yl]-2-[isopropyl(2-phenylacetyl)amino]acetamide](/img/structure/B1661734.png)
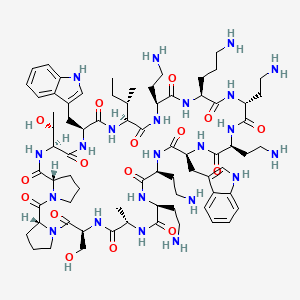
![RuCl2[(R)(DMSEGPHOS)][(R,(R))(DPEN)]](/img/structure/B1661736.png)
